1,2-Dibromo-4-chloro-5-methylbenzene
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Overview
Description
1,2-Dibromo-4-chloro-5-methylbenzene is an aromatic compound with the molecular formula C7H5Br2Cl It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-chloro-5-methylbenzene can be synthesized through several methods, including:
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Halogenation of 4-chloro-5-methylbenzene: : This method involves the bromination of 4-chloro-5-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature or slightly elevated temperatures.
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Electrophilic Aromatic Substitution: : Another approach is the electrophilic aromatic substitution of 1,2-dibromo-5-methylbenzene with chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4-chloro-5-methylbenzene undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.
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Reduction Reactions: : The compound can be reduced to form 4-chloro-5-methylbenzene by using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).
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Oxidation Reactions: : Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 1,2-dihydroxy-4-chloro-5-methylbenzene or 1,2-diamino-4-chloro-5-methylbenzene.
Reduction: Formation of 4-chloro-5-methylbenzene.
Oxidation: Formation of 4-chloro-5-methylbenzoic acid or 4-chloro-5-methylbenzaldehyde.
Scientific Research Applications
1,2-Dibromo-4-chloro-5-methylbenzene has several applications in scientific research:
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Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
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Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
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Medicine: : Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
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Industry: : Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4-chloro-5-methylbenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its solubility and distribution in biological systems.
Comparison with Similar Compounds
1,2-Dibromo-4-chloro-5-methylbenzene can be compared with other halogenated aromatic compounds, such as:
1,2-Dibromo-4-chlorobenzene: Lacks the methyl group, which affects its chemical reactivity and physical properties.
1,2-Dibromo-4-methylbenzene: Lacks the chlorine atom, leading to different substitution and reduction reactions.
1,2-Dichloro-4-bromo-5-methylbenzene: Contains two chlorine atoms and one bromine atom, resulting in distinct chemical behavior.
Properties
IUPAC Name |
1,2-dibromo-4-chloro-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBNZSWOHPHREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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